molecular formula C23H17BrN2O2 B14125213 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one

4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one

Cat. No.: B14125213
M. Wt: 433.3 g/mol
InChI Key: LEDAVBSJQUYIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromobenzoyl and p-tolylamino groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Bromobenzoyl Group: The bromobenzoyl group can be introduced via Friedel-Crafts acylation using 4-bromobenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Attachment of p-Tolylamino Group: The p-tolylamino group can be attached through nucleophilic substitution reactions, where p-toluidine reacts with an appropriate leaving group on the isoquinolinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromobenzoyl and p-tolylamino groups may influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one
  • 4-(4-fluorobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one
  • 4-(4-methylbenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one

Uniqueness

4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C23H17BrN2O2

Molecular Weight

433.3 g/mol

IUPAC Name

4-(4-bromobenzoyl)-3-(4-methylanilino)-2H-isoquinolin-1-one

InChI

InChI=1S/C23H17BrN2O2/c1-14-6-12-17(13-7-14)25-22-20(21(27)15-8-10-16(24)11-9-15)18-4-2-3-5-19(18)23(28)26-22/h2-13H,1H3,(H2,25,26,28)

InChI Key

LEDAVBSJQUYIKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C(=O)N2)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.